molecular formula C12H15N3O B2546567 6-(3-methoxypiperidin-1-yl)pyridine-3-carbonitrile CAS No. 1860741-18-9

6-(3-methoxypiperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2546567
CAS No.: 1860741-18-9
M. Wt: 217.272
InChI Key: QRQKDGGCCFQSFL-UHFFFAOYSA-N
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Description

6-(3-Methoxypiperidin-1-yl)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative featuring a 3-methoxypiperidinyl substituent at the 6-position of the pyridine ring.

Properties

IUPAC Name

6-(3-methoxypiperidin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-16-11-3-2-6-15(9-11)12-5-4-10(7-13)8-14-12/h4-5,8,11H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQKDGGCCFQSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxypiperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with 3-methoxypiperidine under specific conditions. The reaction is often catalyzed by a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out under reflux conditions in a solvent mixture of toluene and acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxypiperidin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-(3-Methoxypiperidin-1-yl)pyridine-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-methoxypiperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes critical for cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridine-3-carbonitrile derivatives vary primarily in substituents at the 6-position, which significantly influence their physicochemical and biological properties. Key structural analogs include:

Compound Name 6-Position Substituent Molecular Weight (g/mol) Key Features/Applications References
6-(3-Methoxypiperidin-1-yl)pyridine-3-carbonitrile 3-Methoxypiperidinyl ~245.3 (calculated) Potential hydrogen bonding via methoxy; drug design candidate Inferred
6-(Morpholin-4-yl)pyridine-3-carbonitrile Morpholinyl 189.21 High polarity; synthetic intermediate
6-(Ethylamino)pyridine-3-carbonitrile Ethylamino 147.17 SARS-CoV-2 Mpro inhibitor (low affinity)
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile 4-(3-Methylphenyl)piperazinyl 278.35 CNS-targeting potential due to piperazine
6-(Chlorothiophenyl)pyridine-3-carbonitrile derivatives Chlorothiophenyl ~280–320 Antibacterial, cytotoxic activities

Key Observations :

  • Hydrogen Bonding: The 3-methoxypiperidinyl group in the target compound may enhance binding affinity in biological systems compared to non-polar substituents (e.g., chlorothiophenyl) .
  • Polarity : Morpholinyl and methoxypiperidinyl groups increase solubility in polar solvents compared to lipophilic substituents like thiophenyl .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~245.3 g/mol) falls within the optimal range for drug-likeness (200–500 g/mol).
  • Solubility : Methoxy and piperidinyl groups enhance aqueous solubility compared to halogenated or aromatic analogs .
  • Crystal Packing : Analogs like 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)-pyridine-3-carbonitrile form 3D networks via C–H···π interactions, suggesting similar solid-state stability for the target compound .

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